Comparative Kinetics: Faster Aminolysis Rate of Ph2POCl vs. Diphenyl Chlorophosphate
The aminolysis of diphenylphosphinic chloride (1) with substituted anilines proceeds at a faster rate than that of diphenyl chlorophosphate (2) under identical conditions. This kinetic advantage is mechanistically rooted in a larger proportion of frontside attack in the transition state for the phosphinic chloride [1]. This direct head-to-head kinetic comparison validates the selection of diphenylphosphinic chloride for applications where reaction time and nucleophile coupling efficiency are critical parameters.
| Evidence Dimension | Reaction Rate |
|---|---|
| Target Compound Data | Faster |
| Comparator Or Baseline | Diphenyl chlorophosphate (2) [slower] |
| Quantified Difference | Qualitatively faster; mechanism involves large proportion of frontside attack for 1, leading to rate enhancement. |
| Conditions | Aminolysis with substituted anilines in acetonitrile at 55.0 °C |
Why This Matters
For procurement, this data justifies selecting diphenylphosphinic chloride over diphenyl chlorophosphate when faster coupling kinetics are required, potentially reducing reaction cycle times and improving throughput in both R&D and scaled production.
- [1] Hoque, M. E. U., & Lee, H. W. (2007). Kinetics and Mechanism of the Aminolysis of Diphenyl Phosphinic Chloride with Anilines. Bulletin of the Korean Chemical Society, 28(6), 936-940. View Source
